molecular formula C7H4F2O2S B7990565 2,2-Difluoro-1,3-benzodioxole-4-thiol

2,2-Difluoro-1,3-benzodioxole-4-thiol

Cat. No.: B7990565
M. Wt: 190.17 g/mol
InChI Key: UEWDZAXBUOAIAU-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-benzodioxole-4-thiol is a chemical compound characterized by the presence of two fluorine atoms and a thiol group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1,3-benzodioxole-4-thiol typically involves the reaction of catechol with dibromodifluoromethane to form an intermediate, which is then further reacted to introduce the thiol group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve batch processing with careful control of reaction parameters to ensure consistent product quality. The use of readily available raw materials and efficient purification techniques are key aspects of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1,3-benzodioxole-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzodioxole derivatives.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The fluorine atoms contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1,3-benzodioxole-4-thiol is unique due to the presence of both fluorine atoms and a thiol group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-4-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2S/c8-7(9)10-4-2-1-3-5(12)6(4)11-7/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWDZAXBUOAIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314969-42-0
Record name 2,2-difluoro-1,3-dioxaindane-4-thiol
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